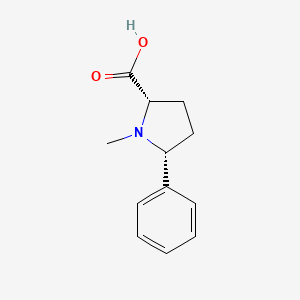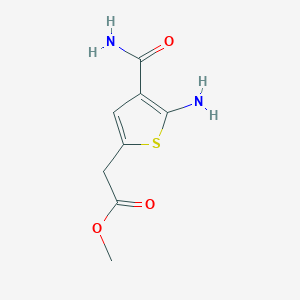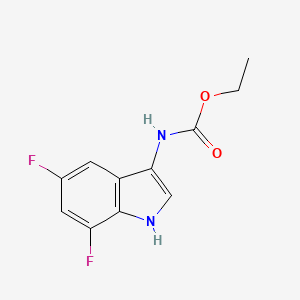![molecular formula C8H9BN2O2 B15051959 {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is a heterocyclic compound that features a boronic acid functional group attached to an imidazo[1,2-a]pyridine scaffold.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysis to couple boronic acids with halogenated imidazo[1,2-a]pyridines . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for purification such as recrystallization or chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional versatility make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biological molecules, leading to the inhibition or modulation of specific enzymatic activities. This interaction can affect molecular pathways involved in disease processes, making the compound a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
- B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
- Imidazo[1,2-a]pyridine-6-boronic acid
- 1-Azaindolizine-6-boronic acid
Comparison: Compared to similar compounds, {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold. This unique structure can lead to different reactivity and interaction profiles, making it a distinct and valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H9BN2O2 |
|---|---|
Molekulargewicht |
175.98 g/mol |
IUPAC-Name |
(6-methylimidazo[1,2-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5,12-13H,1H3 |
InChI-Schlüssel |
NPLUGDYYJAMHJO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN2C1=NC=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15051891.png)
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)
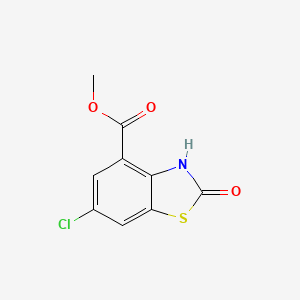
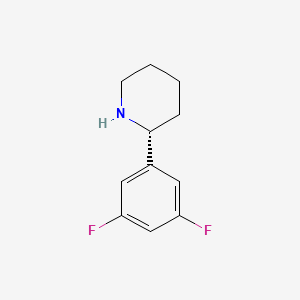
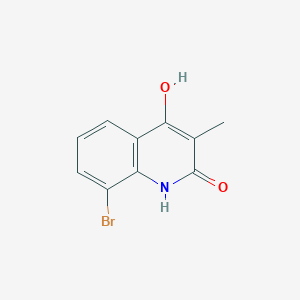

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)
![Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B15051923.png)
